Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate
Description
Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a benzyl group at the 1-position, a methyl ester at the 3-position, and two fluorine atoms at the 4-position of the pyrrolidine ring. This compound is of interest in medicinal and synthetic chemistry due to the combined effects of fluorine substitution (enhancing metabolic stability and lipophilicity) and the benzyl group (contributing to steric bulk and aromatic interactions). Structural data for such compounds are typically refined using programs like SHELXL , while visualization tools like Mercury aid in analyzing packing patterns and intermolecular interactions .
Properties
Molecular Formula |
C13H15F2NO2 |
|---|---|
Molecular Weight |
255.26 g/mol |
IUPAC Name |
methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15F2NO2/c1-18-12(17)11-8-16(9-13(11,14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
SYMDVIMXRYZZKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CC1(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of appropriate precursors under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the pyrrolidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, fluorinating agents (DAST)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The benzyl group may also play a role in stabilizing interactions with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties between the target compound and its analogs:
Key Comparative Insights
Electronic Effects and Reactivity
- Fluorine Substitution : The 4,4-difluoro configuration in the target compound introduces strong electron-withdrawing effects, which stabilize the pyrrolidine ring and reduce susceptibility to oxidative metabolism. In contrast, the 3,4-difluoro analog () may exhibit altered ring puckering due to asymmetric substitution .
- Ester Groups : Methyl esters (target compound) hydrolyze faster than ethyl esters (), impacting bioavailability . The bromomethyl group in provides a site for further functionalization, such as Suzuki couplings .
Physicochemical Properties
- Lipophilicity: The benzyl group in the target compound enhances lipophilicity compared to the non-benzylated hydrochloride derivative (), favoring membrane permeability in drug design .
- Solubility : The hydrochloride salt () improves aqueous solubility, whereas neutral analogs like the target compound may require formulation aids for biological testing .
Structural Validation and Crystallography
Programs like SHELXL and Mercury are routinely used to validate pyrrolidine derivatives’ crystal structures, ensuring accurate determination of fluorine and ester group conformations . For example, ORTEP-3 aids in visualizing thermal ellipsoids, critical for assessing disorder in fluorinated compounds .
Commercial Availability
- CymitQuimica lists analogs like the hydrochloride salt () and bromomethyl derivative () at 95% purity, highlighting their accessibility for medicinal chemistry campaigns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
